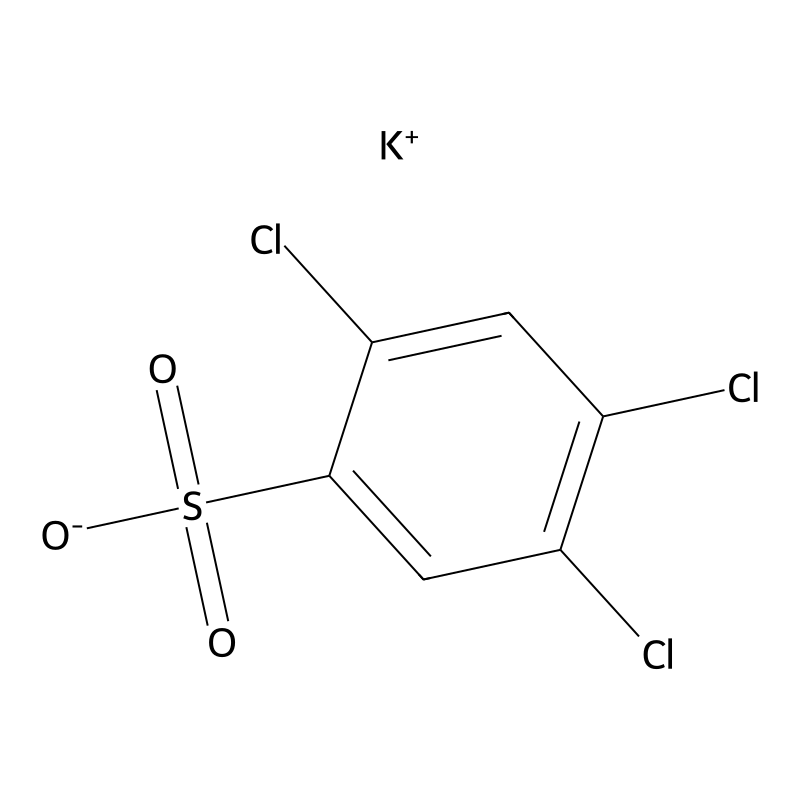Potassium 2,4,5-Trichlorobenzenesulfonate

Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
Canonical SMILES
Potassium 2,4,5-Trichlorobenzenesulfonate is a chemical compound characterized by its unique structure, which includes a benzene ring substituted with three chlorine atoms at the 2, 4, and 5 positions, along with a sulfonate group. The molecular formula of this compound is , and it has a molecular weight of approximately 299.60 g/mol. This compound exists as a white to light yellow solid and is soluble in polar solvents due to the presence of the sulfonate group, which enhances its ionic character .
- Organic Chemistry: KTCBS can be used as a precursor or intermediate in the synthesis of other organic molecules. Its sulfonate group can participate in various chemical reactions, allowing researchers to modify or functionalize other organic compounds. Source:
- Material Science: Due to its ionic properties, KTCBS might find applications in the development of new materials. For instance, it could be used as a component in electrolytes or ionic liquids for research purposes. Source:
- Nucleophilic Substitution Reactions: The sulfonate group can be replaced by various nucleophiles such as amines and thiols, making it useful for synthesizing substituted aromatic compounds.
- Oxidation and Reduction: The compound can undergo oxidation and reduction processes under specific conditions. For instance, it can be oxidized using potassium permanganate or hydrogen peroxide, leading to different functionalized products.
Common Reagents and Conditions- Nucleophilic Substitution: Typically performed in polar solvents at mild temperatures.
- Oxidation: Carried out under acidic or basic conditions.
- Reduction: Utilizes reducing agents like sodium borohydride or lithium aluminum hydride under controlled environments.
The synthesis of Potassium 2,4,5-Trichlorobenzenesulfonate typically involves:
- Sulfonation: The starting material, 2,4,5-trichlorobenzene, is treated with sulfur trioxide or chlorosulfonic acid to introduce the sulfonate group.
- Neutralization: The resulting sulfonic acid is neutralized with potassium hydroxide to form the potassium salt.
- Purification: The product is purified through crystallization and drying processes to achieve high purity levels .
In industrial settings, this process is scaled up using specialized reactors to ensure efficiency and safety.
Potassium 2,4,5-Trichlorobenzenesulfonate finds diverse applications across various fields:
- Organic Synthesis: Used as a reagent for preparing substituted aromatic compounds.
- Biological Research: Investigated for its potential therapeutic applications and interactions with biological systems.
- Chemical Industry: Serves as an intermediate in the production of specialty chemicals .
Studies on the interactions of Potassium 2,4,5-Trichlorobenzenesulfonate focus on its binding affinities with various biomolecules. Its ability to participate in nucleophilic substitutions makes it a candidate for exploring enzyme-substrate interactions. Additionally, investigations into its effects on cellular pathways are ongoing to understand its potential therapeutic roles better.
Several compounds share structural similarities with Potassium 2,4,5-Trichlorobenzenesulfonate:
| Compound Name | Structure Characteristics | Unique Features |
|---|---|---|
| Sodium 2,4,5-Trichlorobenzenesulfonate | Similar structure but contains sodium instead of potassium | Different solubility properties due to counterion |
| 2,4,5-Trichlorobenzenesulfonic Acid | Parent compound without counterion | Acts as a strong acid compared to the salt form |
Uniqueness
The uniqueness of Potassium 2,4,5-Trichlorobenzenesulfonate lies in its potassium counterion. This influences its solubility and reactivity compared to sodium salts or the free acid form. The potassium ion can enhance the stability and handling characteristics of the compound in various applications .
Hydrogen Bond Acceptor Count
Hydrogen Bond Donor Count
Exact Mass
Monoisotopic Mass
Heavy Atom Count
GHS Hazard Statements
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (80%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.
Pictograms

Irritant








